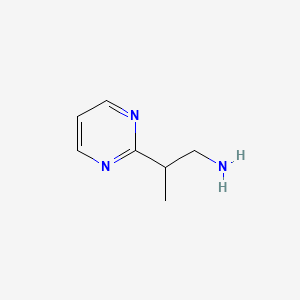
2-(2-Pyrimidinyl)-1-propanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Pyrimidinyl)-1-propanamine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Pyrimidinyl)-1-propanamine typically involves the reaction of pyrimidine derivatives with appropriate amines under controlled conditions. One common method involves the reaction of 2-chloropyrimidine with 1-propanamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Pyrimidinyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Pyrimidinyl)-1-propanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Pyrimidinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine: Another pyrimidine derivative with similar chemical properties.
2-Methylpyrimidine: A methyl-substituted pyrimidine with distinct reactivity.
2-Chloropyrimidine: A halogenated pyrimidine used in various chemical syntheses.
Uniqueness
2-(2-Pyrimidinyl)-1-propanamine is unique due to its specific amine substitution, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
2-pyrimidin-2-ylpropan-1-amine |
InChI |
InChI=1S/C7H11N3/c1-6(5-8)7-9-3-2-4-10-7/h2-4,6H,5,8H2,1H3 |
InChI Key |
RBAZGEPRDGVKJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=NC=CC=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


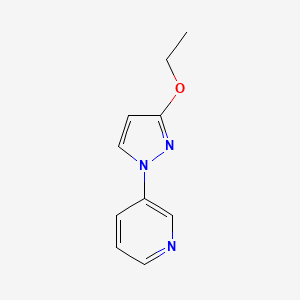
![1-[(1-Aminopropan-2-YL)sulfanyl]-4-chlorobenzene](/img/structure/B13246014.png)
![N-{2-[(2-ethylbutyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13246019.png)
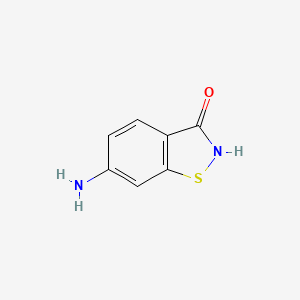
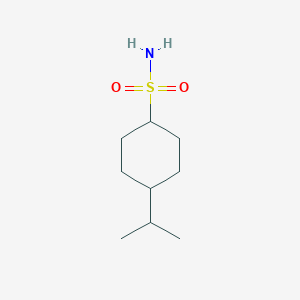
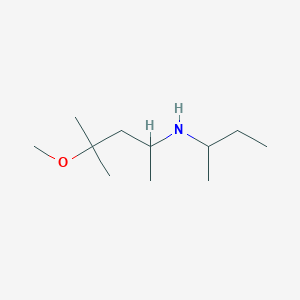

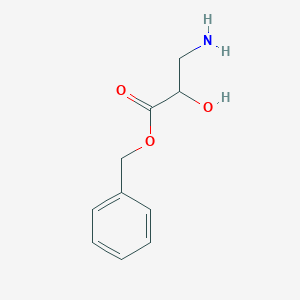
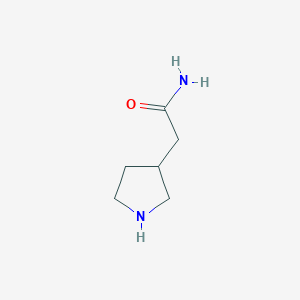
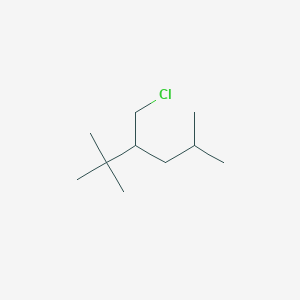
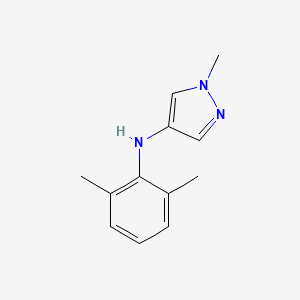
![5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13246068.png)
![2-[2-(1H-1,2,3-Triazol-1-yl)ethoxy]ethan-1-amine](/img/structure/B13246072.png)
![2-[(Tert-butylamino)methyl]-6-methoxyphenol](/img/structure/B13246074.png)
